2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde

Catalog No.
S13060091
CAS No.
590392-13-5
M.F
C20H15NO
M. Wt
285.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyd...

CAS Number

590392-13-5

Product Name

2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde

IUPAC Name

2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C20H15NO/c1-13-6-2-4-8-15(13)19-18(12-22)17-11-10-14-7-3-5-9-16(14)20(17)21-19/h2-12,21H,1H3

InChI Key

CFJZRLHSHQGTLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O

2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. This compound features a benzo[g]indole structure, which is characterized by the fusion of a benzene ring with an indole moiety, and is further substituted with a carbaldehyde group at the 3-position and a 2-methylphenyl group at the 2-position. The presence of these functional groups contributes to the compound's unique chemical properties and potential biological activities.

The chemical reactivity of 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde is influenced by its aldehyde functional group, which can participate in various reactions such as:

  • Condensation Reactions: The aldehyde can react with nucleophiles to form imines or other derivatives.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: Under certain conditions, the compound may undergo oxidation to form carboxylic acids or other oxidized derivatives.

These reactions are essential for synthesizing various derivatives that may exhibit enhanced biological activity.

Indole derivatives, including 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde, have been studied for their diverse biological activities. Research indicates that compounds in this category can exhibit:

  • Anticancer Activity: Many indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties: Some studies suggest that these compounds can possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Neuroprotective Effects: Certain indole derivatives have been reported to exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The synthesis of 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves the reaction of indole with a Vilsmeier reagent (usually phosphorus oxychloride and dimethylformamide) to introduce the aldehyde functionality at the 3-position.
  • Formylation of Indoles: Direct formylation techniques using carbon monoxide or other formylating agents can yield the desired compound effectively.
  • Multi-step Synthesis: A more complex synthesis may involve several steps, including the formation of intermediates such as substituted indoles or benzimidazoles before finalizing the target compound.

The potential applications of 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde include:

  • Pharmaceutical Development: Due to its biological activity, this compound could serve as a lead structure for developing new anticancer or antimicrobial drugs.
  • Chemical Probes: It may be used as a chemical probe in biological research to study specific cellular pathways or mechanisms.
  • Material Science: The unique properties of indole derivatives make them suitable for applications in organic electronics and photonic devices.

Interaction studies involving 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its efficacy against different cell lines and understand its mechanism of action.
  • Pharmacokinetic Studies: To assess how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Several compounds share structural similarities with 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
1H-indole-3-carboxaldehydeIndole core with a carboxaldehyde groupKey intermediate in synthesizing various drugs
2-(1H-indol-3-yl)quinazolin-4(3H)-oneIndole fused with quinazolineNotable for its anticancer properties
5-bromo-1H-indole-3-carbaldehydeBromine substitution on indoleExhibits distinct biological activities
1H-indol-3-acetic acidSimple indole derivativeKnown plant hormone influencing growth

The uniqueness of 2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde lies in its specific combination of substituents that may enhance its biological activity compared to these similar compounds.

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

285.115364102 g/mol

Monoisotopic Mass

285.115364102 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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